molecular formula C6H6BClO3 B1419554 (2-Chloro-3-hydroxyphenyl)boronic acid CAS No. 854778-29-3

(2-Chloro-3-hydroxyphenyl)boronic acid

Cat. No.: B1419554
CAS No.: 854778-29-3
M. Wt: 172.37 g/mol
InChI Key: GKXYVKGHSCGXGC-UHFFFAOYSA-N
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Description

(2-Chloro-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

Chemistry

(2-Chloro-3-hydroxyphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine

In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems. This compound can be used to develop inhibitors for enzymes that interact with diol-containing substrates .

Industry

In the industrial sector, this compound is used in the synthesis of polymers and materials with specific electronic properties. Its ability to undergo various chemical transformations makes it a versatile building block in material science .

Safety and Hazards

While specific safety and hazard information for “(2-Chloro-3-hydroxyphenyl)boronic acid” was not found, it’s important to handle boronic acids with care. They can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-3-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is used as a reagent in the suzuki-miyaura coupling reactions , suggesting that its bioavailability is likely dependent on the specific conditions of the reaction.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds . It’s also used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the reaction environment . The rate of the Suzuki-Miyaura coupling reaction, in which the compound is involved, is considerably accelerated at physiological pH . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 2-chloro-3-hydroxybenzene using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-3-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. These functional groups provide additional sites for chemical modification and influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-chloro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXYVKGHSCGXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668957
Record name (2-Chloro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854778-29-3
Record name (2-Chloro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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